

Spectroscopic Analysis of TAN-592B: A Technical Overview

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Compound of Interest

Compound Name: Antibiotic tan-592B

Cat. No.: B1667552

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This technical guide provides an in-depth overview of the available spectroscopic data for the **antibiotic TAN-592B** (CAS RN: 99685-75-3). Due to the limited availability of public domain data, this document focuses on predicted mass spectrometry values and outlines generalized experimental protocols for the spectroscopic analysis of such compounds.

Compound Identity

- Name: **Antibiotic TAN-592B**
- CAS Number: 99685-75-3
- Molecular Formula: C₂₉H₄₇ClN₁₀O₁₄S
- IUPAC Name: (6R,7S)-7-(5-amino-5-carboxypentanamido)-3-((((4S)-4-(((2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl)amino)-7-guanidino-3-hydroxyheptanoyl)oxy)methyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Spectroscopic Data

While extensive experimental spectroscopic data for TAN-592B is not readily available in the public domain, predicted mass spectrometry data provides valuable insights into its molecular weight and fragmentation patterns.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of TAN-592B.

Adduct	Predicted m/z
[M+H] ⁺	827.2755
[M+Na] ⁺	849.2574
[M+K] ⁺	865.2314
[M+NH ₄] ⁺	844.3021
[M-H] ⁻	825.2610

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for TAN-592B have not been reported in publicly accessible literature. The structural complexity of TAN-592B would necessitate a combination of advanced 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete signal assignment. IR spectroscopy would be expected to show characteristic absorptions for its various functional groups, including amides, carboxylic acids, hydroxyls, and guanidinium groups.

Experimental Protocols

The following sections describe generalized methodologies for acquiring spectroscopic data for a complex natural product like TAN-592B.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight

(TOF) or Orbitrap mass analyzer would be suitable for determining the accurate mass and elemental composition of TAN-592B.

Protocol Outline:

- **Sample Preparation:** A dilute solution of TAN-592B is prepared in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI).
- **Infusion:** The sample is introduced into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- **Ionization:** The analyte is ionized in the ESI or MALDI source.
- **Mass Analysis:** The ions are separated based on their m/z ratio in the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed chemical structure and stereochemistry of TAN-592B.

Protocol Outline:

- **Sample Preparation:** A few milligrams of purified TAN-592B are dissolved in a deuterated solvent (e.g., D_2O , $DMSO-d_6$).
- **Data Acquisition:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher), including:
 - 1H NMR for proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR for carbon chemical shifts.
 - 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

- **Data Processing and Analysis:** The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and determine the final structure.

Infrared (IR) Spectroscopy

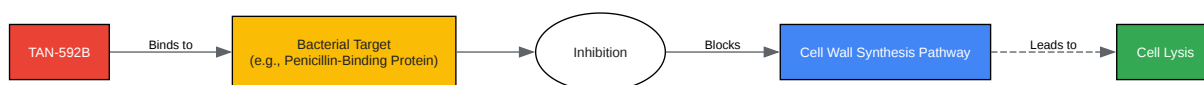
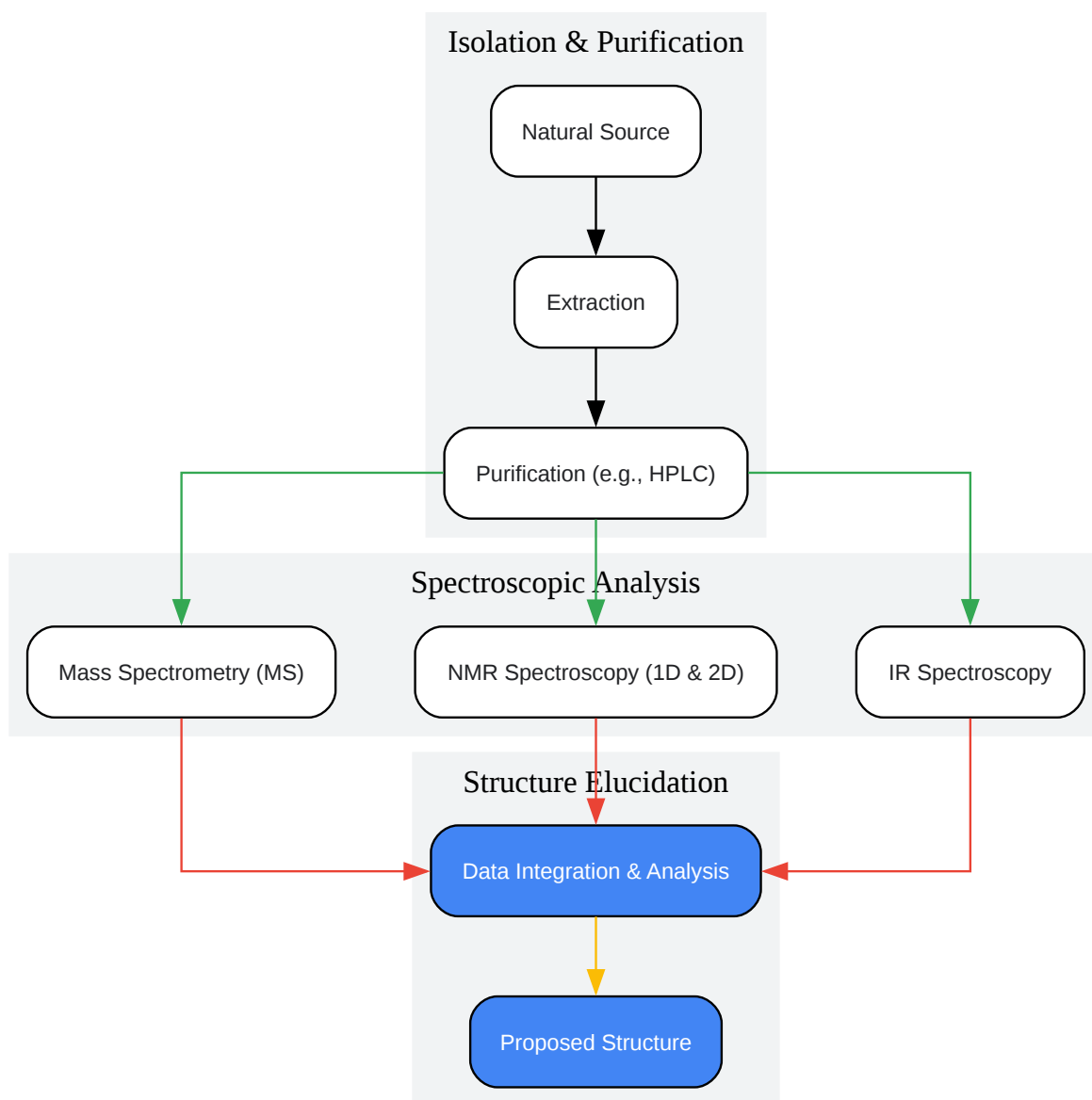
IR spectroscopy is used to identify the functional groups present in TAN-592B.

Protocol Outline:

- **Sample Preparation:** The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel natural product like TAN-592B.



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